molecular formula C6H14OS B3386185 5-Methoxypentanethiol CAS No. 70993-76-9

5-Methoxypentanethiol

Cat. No. B3386185
CAS RN: 70993-76-9
M. Wt: 134.24 g/mol
InChI Key: MSMGLQGIMKRJJY-UHFFFAOYSA-N
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Description

5-Methoxypentanethiol, also known as 5-MPPT, is a chemical compound that belongs to the family of thiol compounds. It is a colorless liquid with a strong odor and is commonly used in the food and fragrance industry. The compound has also gained significant attention in scientific research due to its unique properties and potential applications.

Scientific Research Applications

Phototoxic and Photogenotoxic Properties

5-Methoxypsoralen (5-MOP), a related compound to 5-Methoxypentanethiol, demonstrates phototoxic and photogenotoxic properties. These properties are significant in the context of skin tanning preparations and other topical applications. For instance, tanning preparations containing 5-MOP as a component of bergamot oil have been studied for their phototoxic effects on skin. Exposure to solar simulated radiation with these preparations can lead to a photosensitizing effect, particularly in skin type I individuals. Furthermore, the transepidermal penetration of 5-MOP results in its presence in suction blister fluid and plasma, although at low concentrations, suggesting a potential risk for systemic effects, including ocular issues. These findings underscore the importance of understanding the photobiology of such compounds when used in cosmetic and therapeutic applications (Moysan, A., Morlière, P., Averbeck, D., & Dubertret, L., 1993).

Use in Photochemotherapy

Studies on the distribution of 5-MOP in skin following topical application have revealed its efficacy in photochemotherapy, particularly for conditions like psoriasis. The permeability of diseased tissue, like psoriatic skin, changes significantly, leading to a notable increase in the cumulative amount of 5-MOP in the skin after topical application. This suggests that gel formulations containing 5-MOP could be effective carriers for topical photochemotherapy in treating skin disorders (Colombo, G., Zucchi, A., Allegra, F., Colombo, P., Zani, F., & Santi, P., 2003).

Therapeutic and Pharmacological Aspects

Bergapten (5-MOP) is known for its various therapeutic properties, including antibacterial, anti-inflammatory, hypolipemic, and anticancer effects. It is used as a photosensitizing agent in the treatment of skin disorders such as psoriasis and vitiligo. Clinical trials with bergapten have shown significant lesion clearance rates in patients when administered orally or topically in conjunction with UV irradiation. Additionally, bergamot extract containing bergapten has been observed to benefit patients with altered serum lipid profiles and nonalcoholic fatty liver. However, more clinical trials are necessary to determine its efficacy against other pathologies such as cancer or bacterial infections (Quetglas-Llabrés, M. M., Quispe, C., Herrera-Bravo, J., et al., 2022).

Impact on Bioavailability and Metabolism

The bioavailability of 5-MOP, especially when used in combination with ultraviolet light exposure for treating psoriasis, is significantly influenced by food intake. A study demonstrated that the plasma concentration of 5-MOP increases dramatically when the drug is taken with food, compared to fasting conditions. This has implications for the administration and effectiveness of 5-MOP in clinical settings, indicating that it should be taken with food to ensure optimal bioavailability (Ehrsson, H., Wallin, I., Ros, A., Eksborg, S., & Berg, M., 2004).

properties

IUPAC Name

5-methoxypentane-1-thiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14OS/c1-7-5-3-2-4-6-8/h8H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSMGLQGIMKRJJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCCCS
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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